molecular formula C10H19NO3S B2483360 2,2-Dimethyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)propan-1-one CAS No. 1448029-46-6

2,2-Dimethyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2483360
CAS No.: 1448029-46-6
M. Wt: 233.33
InChI Key: COBQLINZWYSESY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)propan-1-one is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)propan-1-one typically involves the reaction of 2,2-dimethylpropan-1-one with a pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The methylsulfonyl group can be introduced through the reaction of the pyrrolidine derivative with methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the methylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium carbonate as bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

2,2-Dimethyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1-(pyrrolidin-1-yl)propan-1-one: Lacks the methylsulfonyl group, which may result in different reactivity and biological activity.

    2,2-Dimethyl-1-(3-(methylthio)pyrrolidin-1-yl)propan-1-one: Contains a methylthio group instead of a methylsulfonyl group, which can affect its chemical and biological properties.

Uniqueness

The presence of the methylsulfonyl group in 2,2-Dimethyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)propan-1-one distinguishes it from similar compounds. This group can enhance the compound’s electrophilicity and influence its interactions with biological targets, potentially leading to unique therapeutic applications.

Properties

IUPAC Name

2,2-dimethyl-1-(3-methylsulfonylpyrrolidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S/c1-10(2,3)9(12)11-6-5-8(7-11)15(4,13)14/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBQLINZWYSESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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